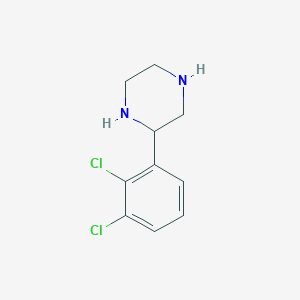
2-(2,3-Dichlorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dichlorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine family. It is known for its role as a precursor in the synthesis of aripiprazole, an atypical antipsychotic, and is also one of its metabolites . The compound has been studied for its potential pharmacological activities, including partial agonism at dopamine D2 and D3 receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(2,3-Dichlorophenyl)piperazine typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with a protonic solvent to obtain the crude product, which is further refined to achieve high purity .
Industrial Production Methods
For industrial production, the same cyclization method is employed, but with optimized conditions to ensure high yield and purity. The mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride is maintained at 1:0.8-2.0, and the reaction is conducted in a controlled environment to minimize waste and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dichlorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylpiperazines .
Aplicaciones Científicas De Investigación
2-(2,3-Dichlorophenyl)piperazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dichlorophenyl)piperazine involves its interaction with dopamine receptors. It acts as a partial agonist at dopamine D2 and D3 receptors, which are involved in regulating mood, cognition, and behavior . This interaction modulates the activity of these receptors, potentially leading to therapeutic effects in psychiatric conditions .
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorophenylpiperazine: Known for its activity as a serotonin receptor agonist.
4-Chlorophenylpiperazine: Another compound with serotonin receptor activity.
Aripiprazole: A well-known antipsychotic that is synthesized using 2-(2,3-Dichlorophenyl)piperazine as a precursor.
Uniqueness
This compound is unique due to its dual role as both a precursor and a metabolite of aripiprazole. Its partial agonism at dopamine receptors also distinguishes it from other phenylpiperazines that primarily target serotonin receptors .
Propiedades
Fórmula molecular |
C10H12Cl2N2 |
|---|---|
Peso molecular |
231.12 g/mol |
Nombre IUPAC |
2-(2,3-dichlorophenyl)piperazine |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-3-1-2-7(10(8)12)9-6-13-4-5-14-9/h1-3,9,13-14H,4-6H2 |
Clave InChI |
SVLLXKUZGSRFBC-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(CN1)C2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















